1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
Overview
Description
1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ET-1 and is a potent inhibitor of the enzyme thymidylate synthase. Thymidylate synthase is an important enzyme involved in DNA synthesis, and ET-1 has been shown to have a variety of effects on cellular processes.
Mechanism of Action
The mechanism of action of ET-1 is related to its inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of DNA, and inhibitors of this enzyme have been shown to be effective in the treatment of cancer. ET-1 inhibits thymidylate synthase by binding to the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, ET-1 has been shown to have a variety of other biochemical and physiological effects. For example, ET-1 has been shown to inhibit the growth of certain types of bacteria, and has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of ET-1 is that it is a potent inhibitor of thymidylate synthase, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to the use of ET-1 in lab experiments. For example, the synthesis of ET-1 is a complex process that can be difficult to carry out on a large scale. Additionally, the effects of ET-1 on cellular processes can be complex and difficult to study.
Future Directions
There are several future directions for research on ET-1. One promising area of research is the development of new cancer treatments based on the inhibition of thymidylate synthase. Another area of research is the study of the biochemical and physiological effects of ET-1, which could lead to the development of new treatments for a variety of diseases. Additionally, there is potential for the development of new synthesis methods for ET-1 that could make it easier to produce on a large scale.
Scientific Research Applications
ET-1 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. Thymidylate synthase is an important enzyme in the synthesis of DNA, and inhibitors of this enzyme have been shown to be effective in the treatment of cancer. ET-1 has been shown to be a potent inhibitor of thymidylate synthase, and has therefore been studied as a potential anti-cancer agent.
properties
IUPAC Name |
1-(1-ethyl-2-methylindol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-24-14(2)19(16-11-7-8-12-17(16)24)18(26)13-27-20-21-22-23-25(20)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWEKLMKNESCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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